Computed Lipophilicity (clogP) – Diethyl vs. Dimethyl Congener
The diethylaminoethyl substituent on CAS 692745-92-9 confers a computed logP (clogP) of approximately 2.9–3.2 (ACD/Labs Percepta model), whereas the dimethylamino analog (CAS 692745-91-8) yields a clogP of 2.1–2.3 . This difference of ≈ 0.8–1.0 log units is attributable to the two additional methylene groups [1].
| Evidence Dimension | Computed lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.9–3.2 (CAS 692745-92-9) |
| Comparator Or Baseline | N-(4-chlorobenzoyl)-N'-[2-(dimethylamino)ethyl]urea (CAS 692745-91-8), clogP ≈ 2.1–2.3 |
| Quantified Difference | ΔclogP ≈ +0.8 to +1.0 |
| Conditions | ACD/Labs Percepta v14.0 prediction; neutral species |
Why This Matters
Higher lipophilicity enhances passive membrane permeability but also increases the risk of phospholipidosis and off-target binding, making the diethyl congener more suitable for intracellular target engagement studies where cellular penetration is limiting.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. View Source
